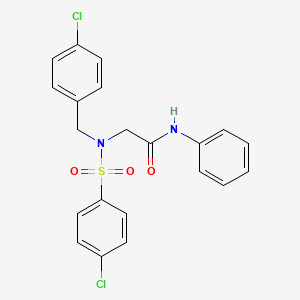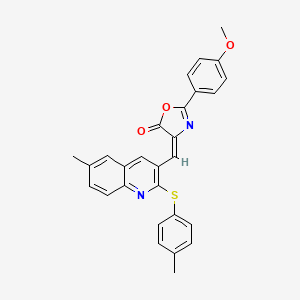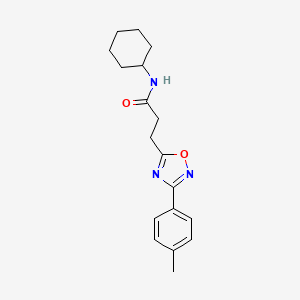
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its anticancer properties. It belongs to the family of retinoids, which are compounds derived from vitamin A and have been shown to have potent effects on cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide exerts its anticancer effects through various mechanisms, including the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. It also activates the retinoid X receptor (RXR), which plays a key role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and modulation of cell differentiation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide has several advantages for use in lab experiments, including its potency and specificity for cancer cells, as well as its ability to induce apoptosis through multiple mechanisms. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide, including the development of more potent and specific analogs, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide is a synthetic retinoid compound that has shown promising anticancer properties through its ability to induce apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 3,4-dichlorobenzaldehyde to form an intermediate product, which is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-(3-fluorophenyl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of various types of cancer such as leukemia, breast cancer, and prostate cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the activation of caspases and the downregulation of anti-apoptotic proteins.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O3S/c22-15-5-7-18(8-6-15)31(29,30)27(12-14-4-9-19(23)20(24)10-14)13-21(28)26-17-3-1-2-16(25)11-17/h1-11H,12-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHDHRLTOATRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


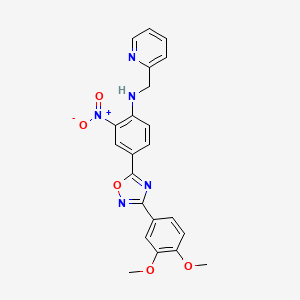
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)

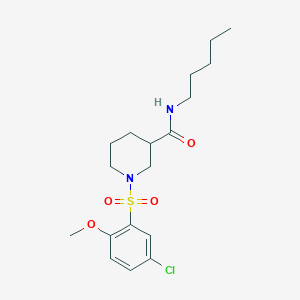

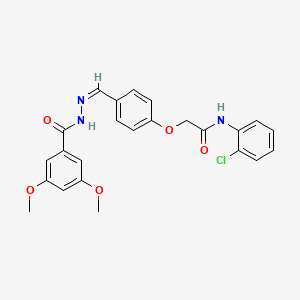

![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
